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molecular formula C8H5BrClN B174802 5-Bromo-6-chloro-1H-indole CAS No. 122531-09-3

5-Bromo-6-chloro-1H-indole

Cat. No. B174802
M. Wt: 230.49 g/mol
InChI Key: SMZUROGBNBCCPT-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a stirred mixture of 5-bromo-6-chloro-1H-indole (60 g, 260 mmol), N,N-dimethylaminopyridine (3.21 g, 26.0 mmol), pyridine (56.5 mL, 703 mmol), and tetrahydrofuran (400 mL) was added in drops at 0° C. neat trichloroacetyl chloride (70.1 mL, 625 mmol). The obtained mixture was warmed to room temperature in 2 h (a precipitate began to form) and was stirred at room temperature for 3 days. Added in drops 110 ml of methanol at 0-10° C. followed by 70 ml of 25% sodium methoxide in methanol (680 mmol) at 0° C. The mixture was then stirred at 45° C. for 3 h. Then 250 ml of water and 200 ml of MTBE were added. The organic extract was separated, washed with brine, dried over magnesium sulfate, and concentrated at 50° C. and 90 mm Hg to ˜¼ of the initial volume. Precipitate was filtered off, washed with MTBE, and dried in vacuum at 45° C. to obtain the title compound (39.9 g, 53% yield). The mother liquor was concentrated to a heavy slurry. Methanol (400 ml) was added and the mixture was stirred at 65° C. for 4 h and slowly cooled to room temperature and stirred overnight. The solid was filtered off, washed with methanol, and dried in vacuo at 45° C. to obtain additional title compound (16.88 g, 22%). Total yield=75%. MS (ES−): 288.0, 290.0 (M+H)+1H NMR (500 MHz, DMSO-d6) ppm 12.17 (br. s, 1H), 8.26 (s, 1H), 8.18 (s, 1H), 7.74 (s, 1H), 3.82 (s, 3H).
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
56.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
70.1 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
680 mmol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][CH:6]=[CH:5]2.N1C=CC=CC=1.ClC(Cl)(Cl)[C:20](Cl)=[O:21].[CH3:25][O-:26].[Na+]>CC(OC)(C)C.O.CO.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][CH:6]=[C:5]2[C:25]([O:21][CH3:20])=[O:26] |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1Cl
Name
N,N-dimethylaminopyridine
Quantity
3.21 g
Type
reactant
Smiles
Name
Quantity
56.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
70.1 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Three
Name
sodium methoxide
Quantity
70 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
680 mmol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
110 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form) and
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 45° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C.
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered off
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 45° C.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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